![molecular formula C17H18N2O4S B300102 N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B300102.png)
N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide, also known as CDNB, is a small molecule that is widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. CDNB has been used in a variety of applications, including as a substrate for glutathione S-transferase assays, as a model compound for studying the metabolism of sulfonamides, and as a tool for studying the mechanism of action of certain enzymes.
Mechanism of Action
The mechanism of action of N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is not well understood. However, it is believed that N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide acts as a substrate for certain enzymes, including glutathione S-transferases. When N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is metabolized by these enzymes, it forms a stable adduct that can be detected using spectrophotometric techniques.
Biochemical and Physiological Effects:
N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to induce oxidative stress in cells, which can lead to cell death. N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has also been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is that it is a well-characterized compound that is widely available. N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is also relatively stable and can be stored for extended periods of time without significant degradation.
One limitation of N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is that it is not a natural compound and may not accurately reflect the behavior of endogenous compounds in vivo. Additionally, N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide may have non-specific effects on cells and tissues, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide. One area of interest is the development of new methods for detecting N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide adducts. Another area of interest is the use of N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide as a tool for studying the metabolism of other drugs and xenobiotics.
Conclusion:
In conclusion, N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is a small molecule that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has been used in a variety of applications, including as a substrate for glutathione S-transferase assays, as a model compound for studying the metabolism of sulfonamides, and as a tool for studying the mechanism of action of certain enzymes. While N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has several advantages, including its stability and availability, it also has limitations and may not accurately reflect the behavior of endogenous compounds in vivo. There are several future directions for research involving N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide, including the development of new methods for detecting N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide adducts and the use of N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide as a tool for studying the metabolism of other drugs and xenobiotics.
Synthesis Methods
N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-cyano-3,5-dimethylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has been used in a variety of scientific research applications. One of the most common uses of N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is as a substrate for glutathione S-transferase assays. Glutathione S-transferases are a family of enzymes that play an important role in detoxifying xenobiotics and other harmful compounds. N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is often used as a model substrate for studying the activity of these enzymes.
N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has also been used as a tool for studying the metabolism of sulfonamides. Sulfonamides are a class of drugs that are commonly used as antibiotics. N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to be a useful model compound for studying the metabolism of sulfonamides in vivo and in vitro.
properties
Product Name |
N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide |
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Molecular Formula |
C17H18N2O4S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C17H18N2O4S/c1-11-7-12(2)14(10-18)15(8-11)19-24(20,21)13-5-6-16(22-3)17(9-13)23-4/h5-9,19H,1-4H3 |
InChI Key |
NPYUMBGFIKHEOE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C#N)C |
Origin of Product |
United States |
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